4-chloro-N-(2-methoxybenzylidene)aniline
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Overview
Description
4-chloro-N-(2-methoxybenzylidene)aniline is an organic compound with the molecular formula C14H12ClNO. It is a derivative of aniline, where the aniline nitrogen is bonded to a 2-methoxybenzylidene group and a chlorine atom is attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-methoxybenzylidene)aniline typically involves the condensation reaction between 4-chloroaniline and 2-methoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-methoxybenzylidene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction can lead to the formation of the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(2-methoxybenzylidene)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-methoxybenzylidene)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(4-methoxybenzylidene)aniline
- 4-chloro-N-(3-methoxybenzylidene)aniline
- 4-chloro-N-(2,5-dimethoxybenzylidene)aniline
- 4-chloro-N-(3,4-dimethoxybenzylidene)aniline
Uniqueness
4-chloro-N-(2-methoxybenzylidene)aniline is unique due to the specific positioning of the methoxy group on the benzylidene moiety, which can influence its reactivity and interactions with other molecules. This structural feature can result in distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
24588-83-8 |
---|---|
Molecular Formula |
C14H12ClNO |
Molecular Weight |
245.70 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-(2-methoxyphenyl)methanimine |
InChI |
InChI=1S/C14H12ClNO/c1-17-14-5-3-2-4-11(14)10-16-13-8-6-12(15)7-9-13/h2-10H,1H3 |
InChI Key |
QINIOCVAXWPSFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C=NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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